4,6-Dibromoindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromoindolin-2-one is a brominated derivative of indolin-2-one, a compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromoindolin-2-one typically involves the bromination of indolin-2-one. One common method is the electrophilic aromatic substitution reaction, where indolin-2-one is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromoindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the brominated compound to its non-brominated form.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of dibromoquinones.
Reduction: Formation of indolin-2-one.
Substitution: Formation of substituted indolin-2-one derivatives.
Scientific Research Applications
4,6-Dibromoindolin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dibromoindolin-2-one involves its interaction with specific molecular targets. The bromine atoms enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The compound may also induce oxidative stress in cells, contributing to its anticancer effects.
Comparison with Similar Compounds
Indolin-2-one: The parent compound without bromine atoms.
4-Bromoindolin-2-one: A mono-brominated derivative.
6-Bromoindolin-2-one: Another mono-brominated derivative.
Uniqueness: 4,6-Dibromoindolin-2-one is unique due to the presence of two bromine atoms, which significantly alters its chemical reactivity and biological activity compared to its mono-brominated counterparts. This dual bromination enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C8H5Br2NO |
---|---|
Molecular Weight |
290.94 g/mol |
IUPAC Name |
4,6-dibromo-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5Br2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12) |
InChI Key |
NRAZUTZKPJVAJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2Br)Br)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.